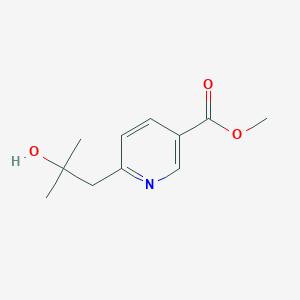![molecular formula C25H21FN2S B2664606 1-allyl-2-[(3-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole CAS No. 339277-95-1](/img/structure/B2664606.png)
1-allyl-2-[(3-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure (the imidazole ring). The exact structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other reactants present. The imidazole ring, for example, is a part of many biologically important compounds and can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Antifungal Activity: 1-allyl-2-[(3-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole has demonstrated antifungal properties. Researchers have explored its potential as an antifungal agent against various fungal pathogens, including Candida species and dermatophytes. Its mechanism of action involves inhibiting fungal cell membrane synthesis, making it a promising candidate for developing new antifungal drugs .
Anticancer Potential: Studies suggest that this compound exhibits cytotoxic effects against cancer cells. Its unique structure may interfere with cancer cell proliferation and induce apoptosis. Researchers continue to investigate its potential as an anticancer agent, particularly in specific cancer types .
Material Science and Nanotechnology
Luminescent Properties: The imidazole core in this compound contributes to its luminescent behavior. Researchers have explored its use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its emission properties make it an interesting candidate for developing efficient and environmentally friendly light sources .
Coordination Chemistry: The sulfur atom in the allyl group allows for coordination with metal ions. Researchers have synthesized metal complexes using this compound as a ligand. These complexes find applications in catalysis, sensors, and materials science .
Organic Synthesis
Palladium-Catalyzed Cross-Coupling Reactions: The allyl group in this compound can participate in palladium-catalyzed cross-coupling reactions. Researchers have used it as a building block for synthesizing complex organic molecules, such as natural products and pharmaceutical intermediates .
Computational Chemistry
Quantum Mechanical Studies: Computational studies have explored the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations provide insights into its stability, charge distribution, and potential reaction pathways. Such studies aid in understanding its behavior and predicting its reactivity in various environments .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-enylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2S/c1-2-16-28-24(21-13-7-4-8-14-21)23(20-11-5-3-6-12-20)27-25(28)29-18-19-10-9-15-22(26)17-19/h2-15,17H,1,16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVZXCXDHQKQNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(N=C1SCC2=CC(=CC=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclopropyl-1-[1-(3,4-difluorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2664524.png)
![1-[4-(Dimethylamino)phenyl]-3,3-dimethyl-2-azetanone](/img/structure/B2664527.png)


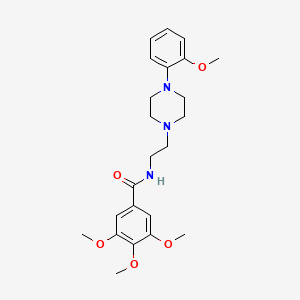
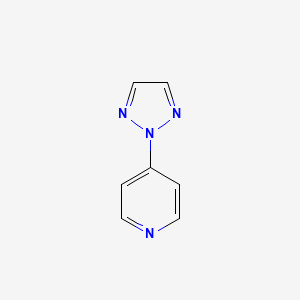
![tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate](/img/structure/B2664534.png)
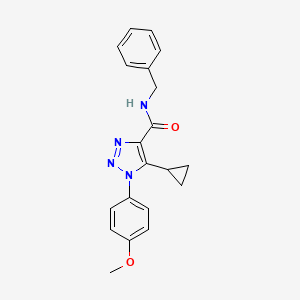
![Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2664539.png)
![1'-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2664540.png)
![1-(Cyclopropylmethyl)-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine](/img/structure/B2664541.png)
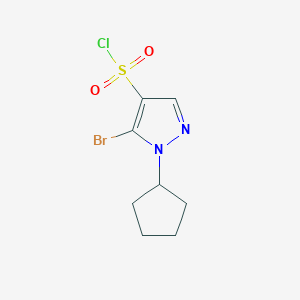
![2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2664543.png)
